molecular formula C12H13N5 B2982384 5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 148612-47-9

5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2982384
CAS No.: 148612-47-9
M. Wt: 227.271
InChI Key: NWRJVONZNSBNJB-UHFFFAOYSA-N
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Description

5-Methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 148612-47-9) is a high-purity chemical compound supplied for research purposes. This organic scaffold belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of bicyclic N-heteroarenes, a family known for its versatile biological activities and significant value in medicinal chemistry research . The core [1,2,4]triazolo[1,5-a]pyrimidine structure is a key pharmacophore in developing novel therapeutic agents. Scientific literature indicates that derivatives of this scaffold are being actively investigated for their antiviral potential, particularly as disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the PA-PB1 subunit interaction . Furthermore, this class of compounds has demonstrated substantial anticancer properties in preclinical studies, showing promise as inhibitors of various cancer cell lines. Research suggests these compounds may act through mechanisms such as suppressing the ERK signaling pathway, inhibiting tubulin polymerization, or acting on other targets like LSD1 and CDK2, which can lead to cell cycle arrest and the induction of apoptosis . With a molecular formula of C12H13N5 and a molecular weight of 227.27 g/mol , this compound serves as a valuable chemical building block for the design and synthesis of novel molecules in drug discovery programs. Researchers can utilize it to explore structure-activity relationships (SAR) and develop new active compounds. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-7,10H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRJVONZNSBNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N2C(=NC(=N2)N)N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method yields the target compound efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Key Properties/Activities Reference
S1-TP (Triazolopyrimidinone derivative) 5-(Chloromethyl), 2-(4-methoxyphenyl) Electrochemically active; drug candidate
S2-TP (Piperidinomethyl derivative) 5-(Piperidinomethyl), 2-(4-methoxyphenyl) Enhanced solubility; CNS-targeting
Compound 8d (N7-(4-methylbenzyl)) 5-Methyl, N7-benzyl BRD4 inhibition (IC₅₀ = 0.8 μM)
7-(4-Fluorophenyl)ethenyl derivative 7-(4-Fluorophenylethenyl) Anticancer activity (tubulin inhibition)
  • Electrochemical Behavior: S1-TP, S2-TP, and S3-TP exhibit distinct redox potentials (e.g., S1-TP: Ep = −0.85 V vs. Ag/AgCl) due to electron-withdrawing groups like chloromethyl, influencing drug metabolism .
  • Antimalarial Activity : 5-Methyl-7-N'-(diethylpentane-1,4-diamine) derivatives showed poor activity against Plasmodium falciparum (IC₅₀ > 10 μM), contrasting with chloroquine .

Energetic Materials Comparison

Compound Substituents (Positions) Detonation Velocity (m/s) Sensitivity (IS, J) Reference
B 5-Methyl, 2-nitro, 7-trifluoromethyl 8,200 4.5
C 5,7-Dimethyl, 2-nitro 7,900 5.2

The methyl and phenyl groups in the target compound reduce detonation performance compared to nitro derivatives but improve thermal stability .

Biological Activity

5-Methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a triazole ring fused to a pyrimidine structure, characterized by the presence of a methyl group and a phenyl group. The synthesis typically involves cyclization reactions with hydrazine derivatives and subsequent modifications to introduce the necessary substituents.

Synthetic Route

  • Formation of Triazole Ring : Cyclization with hydrazine derivatives.
  • Formation of Pyrimidine Ring : Reaction with formamide or its derivatives.
  • Substituent Introduction : Nucleophilic substitution reactions involving halogenated precursors.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against influenza A virus. A study demonstrated that modifications to the compound could disrupt the PA-PB1 interaction within the viral polymerase complex, inhibiting viral replication effectively in vitro .

Anticancer Properties

The compound has shown potential as an anticancer agent by targeting specific enzymes involved in cancer cell proliferation. Its ability to inhibit cyclin-dependent kinases (CDKs) has been highlighted in various studies, suggesting a mechanism through which it may impede tumor growth.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, 5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits anti-inflammatory properties. In vitro assays have indicated that it can significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Viral Polymerase : Disruption of protein-protein interactions essential for viral replication.
  • Cyclin-dependent Kinase Inhibition : Interference with cell cycle regulation leading to reduced cancer cell proliferation.
  • COX-2 Inhibition : Reduction in inflammatory mediators through suppression of cyclooxygenase enzymes.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntiviralDisruption of PA-PB1 interaction
AnticancerInhibition of CDKs
Anti-inflammatoryCOX-2 inhibition

Notable Research Findings

  • Antiviral Efficacy : A study reported that specific derivatives inhibited viral replication in MDCK cells infected with the influenza A virus .
  • Cancer Cell Studies : Investigations into the anticancer properties revealed significant reductions in cell viability in various cancer cell lines when treated with the compound .
  • Inflammation Models : In vivo models demonstrated reduced inflammation markers upon administration of the compound in carrageenan-induced paw edema tests .

Q & A

Basic Research Question

  • Storage : Keep in airtight containers under inert atmosphere (argon) at room temperature, protected from light to prevent photodegradation .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .
  • Waste disposal : Neutralize acidic/basic residues before incineration to avoid environmental release .

How can researchers validate the compound’s role in enzyme inhibition mechanisms?

Advanced Research Question

  • Kinetic assays : Measure IC50 values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., dihydroorotate dehydrogenase) to visualize binding modes .
  • Mutagenesis studies : Engineer enzyme active-site mutants to confirm critical residue interactions .

What methodologies are used to assess metabolic stability in preclinical studies?

Advanced Research Question

  • Liver microsomes : Incubate the compound with human or rodent microsomes, monitoring parent compound depletion via LC-MS/MS .
  • CYP inhibition assays : Test against CYP3A4, CYP2D6, etc., using fluorogenic substrates to identify metabolic liabilities .
  • Plasma stability : Assess degradation in plasma (37°C, 1–24 h) to guide formulation strategies .

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